Cesium sulfate is widely used in a technique called isopycnic centrifugation, a type of density gradient centrifugation . Due to its high density, solutions of cesium sulfate can be prepared across a broad range of concentrations, creating a density gradient within a centrifuge tube. This gradient allows researchers to separate molecules based on their size, density, and shape.
For example, this technique is employed in purifying and isolating DNA . By placing a DNA sample in the cesium sulfate gradient, different DNA fragments will settle at specific depths based on their density, allowing for their individual collection.
Cesium sulfate has been used in research investigating the interactions between metal ions and other molecules, particularly in the study of metal hydroxides and coordination geometry . This application leverages cesium's large ionic radius, which can influence the formation and structure of metal complexes.
Cesium sulfate, with the chemical formula , is an inorganic compound and salt characterized by its white, water-soluble solid form. It is commonly used in laboratory settings, particularly for preparing dense aqueous solutions utilized in isopycnic centrifugation, a technique that separates particles based on their density. This compound is isostructural with potassium sulfate, indicating that it shares a similar crystal structure despite differing in chemical composition .
This reaction illustrates the conversion of cesium sulfate into cesium hydroxide, which can subsequently react with acids to form different cesium salts . Additionally, cesium sulfate can undergo decomposition under certain conditions, yielding cesium oxide and sulfur oxides:
The biological effects of cesium sulfate are significant due to its interactions within biological systems. Research indicates that cesium ions can replace potassium ions in biological membranes, potentially leading to physiological disruptions. In animal studies, cesium compounds have been associated with adverse effects such as convulsions and alterations in blood pressure when administered at lethal doses . The toxicity profile suggests that while cesium sulfate itself may not be highly toxic, its ions can disrupt normal cellular functions.
Cesium sulfate has several important applications:
Additionally, cesium sulfate's high density makes it useful in specific industrial processes where heavy solutions are required .
Studies on the interactions of cesium sulfate reveal its potential effects on biological systems. For instance, replacing potassium ions with cesium ions in dietary studies has shown detrimental effects on rat health, leading to mortality within a few weeks. This highlights the importance of potassium in biological functions and the disruptive potential of cesium ions when introduced into physiological systems . Moreover, cesium compounds have been studied for their effects on ion channels in nerve cells, further illustrating their biological significance.
Cesium sulfate shares similarities with other sulfate compounds but possesses unique characteristics due to its specific cation (cesium). Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Potassium sulfate | Commonly used as a fertilizer; less dense than cesium sulfate. | |
Sodium sulfate | Widely used in detergents; non-toxic and less soluble than cesium sulfate. | |
Barium sulfate | Used as a radiocontrast agent; insoluble in water. | |
Magnesium sulfate | Known as Epsom salt; used for therapeutic purposes; soluble but less dense than cesium sulfate. |
Cesium sulfate's high solubility and density make it particularly useful for laboratory applications involving density gradients, distinguishing it from other sulfates that may not share these properties .
The hydrothermal synthesis of cesium sulfate from cesium carbonate and sulfuric acid represents one of the most straightforward and widely employed production methodologies in both laboratory and industrial settings. This process involves the direct reaction between cesium carbonate and sulfuric acid under controlled temperature and pressure conditions. The fundamental chemical transformation proceeds according to the stoichiometric relationship where cesium carbonate reacts with sulfuric acid to produce cesium sulfate, carbon dioxide, and water.
The reaction mechanism involves the dissolution of cesium carbonate in aqueous solution, followed by the controlled addition of sulfuric acid to achieve neutralization. During this process, the cesium carbonate is dissolved in water and heated while being continuously stirred to ensure complete dissolution and prevent solution overflow. The sulfuric acid, typically with a density of 1.84 grams per milliliter, is added incrementally to control the reaction rate and prevent excessive heat generation.
The hydrothermal conditions facilitate enhanced reaction kinetics and improved crystallization characteristics of the resulting cesium sulfate product. Research has demonstrated that hydrothermal synthesis experiments conducted at temperatures around 110 degrees Celsius for extended periods of 24 hours result in the formation of high-quality crystalline cesium sulfate compounds. These conditions promote the formation of well-defined crystal structures while minimizing the presence of impurities that might otherwise compromise product quality.
The optimization of hydrothermal synthesis parameters plays a crucial role in determining the quality and yield of cesium sulfate products. Temperature control emerges as a critical factor, with research indicating that mild hydrothermal conditions, typically ranging from 110 to 200 degrees Celsius, provide optimal results for cesium sulfate formation. The reaction time also significantly influences the final product characteristics, with extended reaction periods of 20 to 24 hours commonly employed to ensure complete conversion of starting materials.
pH control during the synthesis process represents another essential parameter that requires careful monitoring. The addition of sulfuric acid continues until the solution no longer releases gas and achieves a pH value of approximately 3. Subsequently, the solution is boiled for 20 minutes, and the pH is adjusted to neutral using cesium hydroxide before proceeding with filtration and concentration steps. This careful pH management ensures optimal reaction conditions while preventing the formation of unwanted byproducts.
The cooling rate following the hydrothermal reaction also affects the crystallization behavior of cesium sulfate. Controlled cooling at rates of approximately 20 degrees Celsius per hour has been observed to promote the formation of high-quality crystals with improved structural characteristics. This gradual cooling process allows for the orderly arrangement of cesium and sulfate ions within the crystal lattice, resulting in more stable and pure final products.
The characterization of cesium sulfate products obtained through hydrothermal synthesis reveals distinctive crystalline properties that distinguish this methodology from alternative production approaches. Single-crystal X-ray diffraction analysis has confirmed the formation of well-defined cesium sulfate structures with characteristic orthorhombic or tetragonal lattice arrangements. These crystalline forms exhibit high thermal stability and maintain their structural integrity under various environmental conditions.
Yield analysis of hydrothermal synthesis processes demonstrates consistently high conversion efficiencies, with cesium recovery rates often exceeding 90 percent of the theoretical maximum. This high efficiency stems from the controlled reaction environment provided by hydrothermal conditions, which promote complete dissolution of starting materials and minimize losses through side reactions or incomplete conversion.
The purity of cesium sulfate products obtained through hydrothermal synthesis typically surpasses that achieved through conventional precipitation methods. Energy-dispersive X-ray analysis has confirmed the absence of significant impurities in hydrothermally synthesized cesium sulfate, with trace contaminant levels remaining below detectable limits in most cases. This enhanced purity makes hydrothermally synthesized cesium sulfate particularly suitable for applications requiring high chemical purity.
The room temperature modification of cesium sulfate, designated as β-cesium sulfate, crystallizes in an orthorhombic crystal system with the space group Pmcn [34]. This polymorph represents the stable form of cesium sulfate under ambient conditions and exhibits distinctive structural characteristics that differentiate it from other alkali metal sulfates [34]. The orthorhombic structure of β-cesium sulfate is characterized by unit cell parameters of a = 6.264 Å, b = 10.95 Å, and c = 8.242 Å, with a unit cell volume of 562.4 ų and Z = 4 [34].
The structural framework of β-cesium sulfate consists of sulfate tetrahedra coordinated by cesium cations in a three-dimensional arrangement [2]. The cesium ions occupy two crystallographically distinct sites within the structure, each exhibiting different coordination environments [2]. The first cesium site demonstrates a coordination sphere involving multiple oxygen atoms from surrounding sulfate groups, while the second cesium site exhibits a slightly different coordination pattern that contributes to the overall structural stability [2].
Comparative analysis with other alkali metal sulfates reveals that cesium sulfate exhibits the highest transition temperature among the alkali sulfate series, with the orthorhombic to hexagonal phase transition occurring at 877 Kelvin [34]. This elevated transition temperature reflects the strong electrostatic interactions between the large cesium cations and the sulfate anions, which stabilize the orthorhombic polymorph over a broader temperature range compared to lighter alkali metal sulfates [34].
The structural evolution within the alkali metal sulfate family demonstrates a progressive increase in transition temperature and decrease in heat of transformation as the cation size increases from sodium to cesium [34]. This trend correlates with the increasing polarizability of the larger alkali metal cations and their ability to form more stable coordination arrangements with the sulfate tetrahedra [34].
Parameter | β-Cesium Sulfate | α-Cesium Sulfate |
---|---|---|
Crystal System | Orthorhombic | Hexagonal |
Space Group | Pmcn | P6₃/mmc |
a (Å) | 6.264 | 6.485 |
b (Å) | 10.95 | 6.485 |
c (Å) | 8.242 | 8.980 |
Volume (ų) | 562.4 | 326.6 |
Z | 4 | 2 |
Transition Temperature (K) | 877 | Stable above 877 |
High-pressure studies of β-cesium sulfate have been conducted using diamond anvil cell techniques combined with powder X-ray diffraction measurements up to pressures of 4.5 gigapascals [39]. These investigations reveal that the orthorhombic polymorph of cesium sulfate demonstrates remarkable structural stability under compression, with no phase transitions observed within the studied pressure range [39].
The compressibility behavior of β-cesium sulfate has been quantitatively characterized through equation of state analysis using a third-order Birch-Murnaghan formulation [39]. The bulk modulus of β-cesium sulfate has been determined to be 28.4(1.0) gigapascals with a pressure derivative of 5.1(6) [39]. These values indicate that cesium sulfate exhibits moderate compressibility compared to other ionic compounds, reflecting the balance between ionic bonding and the steric effects of the large cesium cations [39].
The anisotropic compression behavior of β-cesium sulfate demonstrates differential compressibilities along the three crystallographic axes [39]. The linear compressibility values show that the b-axis exhibits the highest compressibility, followed by the c-axis and then the a-axis [39]. This anisotropic behavior arises from the different arrangements of cesium-oxygen coordination polyhedra along each crystallographic direction and the varying strengths of interlayer interactions [39].
Quantum mechanical calculations based on density functional theory have been employed to complement experimental high-pressure studies and provide insights into the structural changes induced by compression [39]. These theoretical investigations confirm the experimental observations regarding the stability of the orthorhombic phase and provide detailed information about the electronic structure modifications that occur under pressure [39].
Compressibility Parameter | Value | Units |
---|---|---|
Bulk Modulus (B₀) | 28.4(1.0) | GPa |
Pressure Derivative (B₀') | 5.1(6) | Dimensionless |
Linear Compressibility (κₐ) | ~12-15 | 10⁻³ GPa⁻¹ |
Linear Compressibility (κᵦ) | ~8-12 | 10⁻³ GPa⁻¹ |
Linear Compressibility (κᶜ) | ~10-14 | 10⁻³ GPa⁻¹ |
Volume Compressibility (κᵥ) | ~35 | 10⁻³ GPa⁻¹ |
The absence of pressure-induced phase transitions up to 4.5 gigapascals distinguishes cesium sulfate from many other ionic compounds that typically undergo structural transformations under similar pressure conditions [39]. This stability can be attributed to the efficient packing arrangement of the cesium cations within the sulfate framework and the favorable energetics of the orthorhombic structure under compression [39].
Neutron diffraction investigations of cesium hydrogen sulfate and its derivatives have provided crucial insights into proton dynamics and hydrogen bonding networks in solid acid systems [20] [21]. Total scattering neutron diffraction studies have been conducted on cesium hydrogen sulfate in all three of its ambient pressure phases, revealing detailed structural information that is inaccessible through conventional X-ray diffraction techniques [20] [21].
The superprotonic phase of cesium hydrogen sulfate, stable above 140 degrees Celsius, has been extensively studied using neutron scattering methods combined with inelastic neutron scattering spectroscopy [20] [21]. These investigations demonstrate that existing structural models for the high-temperature phase are inadequate to describe the local structure, as they exhibit either partial atomic occupancies or non-physical oxygen-hydrogen distances [20] [21].
Advanced neutron diffraction analysis has led to the development of refined structural models for the superprotonic phase that eliminate partial occupancies and provide realistic oxygen-hydrogen bond distances [20] [21]. The optimized structure shows reasonable agreement with experimental radial distribution functions and calculated inelastic neutron scattering spectra [20] [21]. These studies have revealed that proton conduction occurs through a Grotthuss-like mechanism involving proton jumps between adjacent sites [20] [21].
The proton dynamics in cesium hydrogen sulfate derivatives have been characterized through quasi-elastic neutron scattering measurements that probe atomic motions on timescales ranging from picoseconds to nanoseconds [20] [21]. These investigations reveal that proton diffusion is facilitated by rotational motions of sulfate groups and structural disorder that develops in the high-temperature phases [20] [21].
Comparative neutron diffraction studies of cesium hydrogen sulfate and its deuterated analog, cesium deuterium sulfate, have provided insights into isotope effects on structural properties and phase transition behaviors [20] [21]. The deuterated compound exhibits similar phase transitions but with slightly modified transition temperatures, reflecting the influence of hydrogen bonding strength on structural stability [20] [21].
Compound | Temperature (K) | Study Type | Hydrogen Bond Length (Å) | Proton Dynamics |
---|---|---|---|---|
Cesium Hydrogen Sulfate (Phase I) | 430 | Total Scattering + Inelastic Neutron Scattering | 0.95-1.0 | Fast Diffusion |
Cesium Deuterium Sulfate (Phase I) | 430 | Total Scattering | 0.95-1.0 | Fast Diffusion |
Cesium₄(Hydrogen Sulfate)₃(Dihydrogen Phosphate) | 298 | Single Crystal | 2.5-2.8 | Localized Vibrations |
Cesium Sodium₂(Hydrogen Sulfate)₃ | 298 | Single Crystal | 2.6-2.9 | Localized |
Cesium₂ Sodium(Hydrogen Sulfate)₃ | 298 | Single Crystal + X-ray | 2.5-2.8 | Localized |
Neutron diffraction studies of mixed cesium-sodium hydrogen sulfate compounds have revealed the formation of unique three-membered hydrogen sulfate rings that are templated by sodium octahedra [27]. These structural units demonstrate the influence of cation size and coordination preferences on hydrogen bonding arrangements in solid acid systems [27].
The investigation of cesium hydrogen sulfate phosphate compounds using neutron diffraction has provided information about hydrogen atom localization and the parameters of multiple types of hydrogen bonds within the crystal structure [26]. Fourier synthesis of neutron scattering densities has enabled accurate determination of hydrogen positions and quantitative analysis of hydrogen bonding geometries [26].
Irritant;Health Hazard